Briciclib sodium
Description
Contextualization of Briciclib (B1667788) Sodium as a Chemical Entity
From a chemical standpoint, Briciclib sodium is defined by its structure and its behavior in a biological system, particularly its role as a precursor to an active molecule.
This compound is a disodium (B8443419) phosphate (B84403) ester prodrug. medkoo.comadooq.comcancer.gov A prodrug is an inactive or less active compound that is metabolized (i.e., converted) in the body into its active form. In the case of this compound, it is designed to be hydrolyzed in the body to its active metabolite, a compound known as ON 013100. medkoo.comcancer.govpharmacompass.com This conversion is a key feature of its design, intended to deliver the active substance to its site of action. The active form, ON 013100, is the molecule responsible for the observed biological effects. medkoo.comcancer.govpharmacompass.com
Structurally, this compound is classified as a benzyl (B1604629) styryl sulfone analog. medkoo.comcancer.govpharmacompass.comhodoodo.comhodoodo.com This classification places it within a group of compounds characterized by a specific chemical scaffold containing benzyl, styryl, and sulfone functional groups.
Historical Perspective and Development Codes in Preclinical Research
The development pathway of a research compound is often marked by specific codes and the involvement of various research institutions.
The initial research and discovery of this line of compounds originated at Temple University. patsnap.comspringer.comncats.io Following its initial discovery, the development was advanced by pharmaceutical companies, including Traws Pharma. springer.comontosight.ai
In the course of its preclinical and clinical development, Briciclib has been identified by several development codes. The most prominent of these are ON 013105 and ON 014185. medkoo.comspringer.comontosight.aimedchemexpress.com These alphanumeric designations are used to track the compound through various stages of research and development.
| Property | Description |
| Prodrug Form | This compound |
| Active Metabolite | ON 013100 medkoo.comcancer.govpharmacompass.com |
| Chemical Class | Benzyl Styryl Sulfone Analog medkoo.comcancer.gov |
| Development Codes | ON 013105, ON 014185 medkoo.comspringer.comontosight.ai |
| Originating Institution | Temple University patsnap.comspringer.comncats.io |
Scope of Academic Inquiry into this compound
Academic research into this compound has primarily focused on its potential as an antineoplastic agent, exploring its mechanism of action against cancer cells. medkoo.comcancer.gov The core of this inquiry has been its ability to modulate key proteins involved in cell growth and survival.
A significant area of investigation is its effect on Cyclin D1, a protein that is a crucial regulator of cell cycle progression. medkoo.comcancer.govebi.ac.uk Research suggests that the active metabolite, ON 013100, blocks the translation of Cyclin D1 mRNA, which leads to a decrease in the protein's expression. medkoo.comcancer.gov This action can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells that overexpress Cyclin D1. medkoo.comcancer.gov
Another major focus of research has been the compound's interaction with the eukaryotic translation initiation factor 4E (eIF4E). patsnap.comncats.iomedchemexpress.comncats.io The eIF4E protein is critical for the translation of numerous mRNAs that code for proteins involved in cell proliferation and survival, including Cyclin D1. ncats.ioncats.io By targeting eIF4E, Briciclib has been studied for its potential to inhibit the synthesis of multiple proteins that are essential for cancer cell growth. medchemexpress.comncats.io
The scope of research has included in vitro studies on various cancer cell lines, such as those from mantle cell lymphoma, breast cancer, gastric cancer, and esophageal cancer, where it has shown inhibitory activity. medchemexpress.com Investigations have also explored its potential role in non-cancer-related conditions, such as psoriasis, by examining its effects on inflammatory and cellular proliferation markers. patsnap.com
| Research Focus | Key Findings |
| Mechanism of Action | Inhibition of Cyclin D1 mRNA translation and targeting of the eIF4E protein. medkoo.comcancer.govncats.io |
| Cellular Effects | Induction of cell cycle arrest and apoptosis in cancer cells overexpressing Cyclin D1. medkoo.comcancer.gov |
| Investigated Conditions | Various neoplasms including solid tumors, lymphomas, and leukemias, as well as psoriasis. patsnap.comdrugbank.com |
Current Preclinical Research Landscape
The preclinical evaluation of this compound has unveiled its potential efficacy across a range of disease models, primarily in oncology. Research has demonstrated its selective activity against malignant cells while leaving normal, healthy cells largely unaffected. medkoo.com
In the context of Mantle Cell Lymphoma (MCL) , a B-cell lymphoma known for its aggressive nature, Briciclib (as ON 013105) has shown significant pro-apoptotic activity. patsnap.com Studies on MCL cell lines revealed that the compound induces mitochondria-mediated apoptosis, a process marked by the translocation of tBid to the mitochondria and the subsequent release of cytochrome c. patsnap.com Furthermore, treatment with Briciclib resulted in reduced cellular levels of key survival proteins, including cyclin D1, c-Myc, Mcl-1, and Bcl-xL. patsnap.com In vivo studies using mouse models of MCL demonstrated that the combined administration of Briciclib and Rituximab (B1143277) effectively induces apoptosis and reduces tumor burden, suggesting a synergistic relationship that could enhance therapeutic outcomes. medkoo.compatsnap.comncats.io
Research into Atypical Teratoid/Rhabdoid Tumors (AT/RT) , highly aggressive embryonal brain tumors, has also yielded promising results. patsnap.com A comprehensive in vitro pharmacogenomic screening of numerous small molecule drugs against a panel of AT/RT cell lines identified Briciclib as having heightened activity, particularly in a subset of AT/RT-MYC cell lines. patsnap.com This finding highlights a potential subtype-specific vulnerability that could be exploited for targeted treatment strategies in this challenging pediatric cancer.
Beyond oncology, preclinical studies have explored Briciclib's utility in inflammatory conditions such as psoriasis . patsnap.com In both mouse models and a human 3D-psoriasis tissue model, the inhibition of eIF4E by Briciclib led to a cascade of beneficial effects. patsnap.com This included the downregulation of eIF4E itself along with other eukaryotic initiation factors, which in turn normalized cellular proliferation, reduced epidermal hyperplasia, and lowered the levels of key proinflammatory cytokines like TNFα, IL-1β, IL-17, and IL-22. patsnap.com
Table 2: Summary of Preclinical Research Findings for this compound
| Disease Model | Key Findings | References |
|---|---|---|
| Mantle Cell Lymphoma (MCL) | Induces mitochondria-mediated apoptosis; reduces levels of cyclin D1, c-Myc, Mcl-1, and Bcl-xL; shows synergistic apoptosis induction and tumor reduction with Rituximab in vivo. | medkoo.compatsnap.comncats.io |
| Atypical Teratoid/Rhabdoid Tumors (AT/RT) | Demonstrates increased activity in a subset of AT/RT-MYC cell lines in vitro. | patsnap.com |
| Psoriasis | Normalizes cellular proliferation and epidermal hyperplasia; reduces levels of proinflammatory cytokines in mouse and human tissue models by inhibiting eIF4E. | patsnap.com |
Unexplored Research Avenues and Potential Applications
The existing body of preclinical work on this compound lays the groundwork for several promising, yet unexplored, research avenues and potential therapeutic applications.
A significant area for future investigation is the expansion of combination therapies . nih.gov The demonstrated synergy between Briciclib and Rituximab in mantle cell lymphoma provides a strong rationale for exploring its combination with other therapeutic agents. medkoo.compatsnap.com This could include conventional chemotherapies, other molecularly targeted agents, and immune checkpoint inhibitors. nih.govchemblink.com Such combinations could potentially enhance efficacy, overcome drug resistance, and broaden the therapeutic window across various cancers. chemblink.com Designing precision combination therapies tailored to the specific molecular signatures of tumors, such as recurrent co-alterations, represents a sophisticated approach to optimizing treatment benefit. nih.gov
Further investigation into Briciclib's efficacy in other malignancies characterized by cyclin D1 overexpression or eIF4E pathway activation is warranted. Its targeted mechanism suggests potential applicability in a wide range of solid and hematologic tumors beyond those already studied in detail. lookchem.com Identifying and validating biomarkers that predict sensitivity to Briciclib could pave the way for its use in a precision medicine framework, targeting patient populations most likely to respond.
The encouraging results in psoriasis models open a new, non-oncological therapeutic path for Briciclib in inflammatory and autoimmune diseases . patsnap.com The development of novel topical formulations could offer a targeted treatment strategy for psoriasis, potentially minimizing systemic exposure. patsnap.com Further research could explore its role in other inflammatory conditions where the eIF4E pathway is implicated.
Finally, the potential for Briciclib to overcome resistance to existing therapies is a critical area of interest. chemblink.com Many targeted cancer therapies eventually fail due to the emergence of resistance mechanisms. Investigating whether Briciclib can re-sensitize resistant tumors to other agents or be used in cancers that have developed resistance to first-line ALK inhibitors or other kinase inhibitors could address a significant unmet clinical need. chemblink.com
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| Abemaciclib |
| Briciclib |
| This compound |
| c-Myc |
| Cyclin D1 |
| Cytochrome c |
| Doxorubicin |
| Ibrutinib (B1684441) |
| IL-1β |
| IL-17 |
| IL-22 |
| Mcl-1 |
| ON 013100 |
| ON 013105 |
| ON 014185 |
| Palbociclib |
| Rituximab |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
865784-01-6 |
|---|---|
Molecular Formula |
C19H21Na2O10PS |
Molecular Weight |
518.4 g/mol |
IUPAC Name |
disodium;[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]phenyl] phosphate |
InChI |
InChI=1S/C19H23O10PS.2Na/c1-25-14-10-17(27-3)15(18(11-14)28-4)7-8-31(23,24)12-13-5-6-16(26-2)19(9-13)29-30(20,21)22;;/h5-11H,12H2,1-4H3,(H2,20,21,22);;/q;2*+1/p-2/b8-7+;; |
InChI Key |
MIBWXNAYNGADJD-MIIBGCIDSA-L |
SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+] |
Isomeric SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+] |
Synonyms |
ON 013105 |
Origin of Product |
United States |
Preclinical Pharmacological Investigations of Briciclib Sodium
In Vitro Studies of Cellular Effects
Cell Proliferation Inhibition in Oncological Cell Lines
Briciclib (B1667788) has demonstrated inhibitory effects on the proliferation of a range of cancer cell lines in preclinical studies. glpbio.com
Briciclib has shown activity against mantle cell lymphoma (MCL) cell lines. Studies indicate that it inhibits the proliferation of both JEKO-1 and MINO cell lines. glpbio.com The growth inhibitory potential of briciclib was observed to be in the nanomolar range for these cells. glpbio.commedchemexpress.com Specifically, the half maximal growth inhibitory concentration (GI50) for both JEKO-1 and MINO cell lines was reported to be between 9.8 and 12.2 nM. glpbio.com Research has also shown that treatment with briciclib can dose-dependently decrease the expression of cyclin D1 and c-Myc in MCL cell lines within 8 hours. glpbio.com
Interactive Data Table: Briciclib Activity in MCL Cell Lines
| Cell Line | GI50 (nM) | Reference |
| JEKO-1 | 9.8-12.2 | glpbio.com |
| MINO | 9.8-12.2 | glpbio.com |
The inhibitory effects of briciclib on cell proliferation have also been documented in breast cancer cell lines. glpbio.com Briciclib was found to inhibit the growth of both MCF7 and MDA-MB-231 cell lines with GI50 values in the nanomolar range. glpbio.commedchemexpress.com The reported GI50 for these breast cancer cell lines is between 9.8 and 12.2 nM. glpbio.com Furthermore, briciclib treatment has been shown to reduce the expression of cyclin D1 and c-Myc in breast cancer cell lines in a dose-dependent manner within 8 hours. glpbio.com
Interactive Data Table: Briciclib Activity in Breast Cancer Cell Lines
| Cell Line | GI50 (nM) | Reference |
| MCF7 | 9.8-12.2 | glpbio.com |
| MDA-MB-231 | 9.8-12.2 | glpbio.com |
In the context of gastric cancer, briciclib has demonstrated inhibitory activity against the proliferation of the AGS cell line. glpbio.com The GI50 for AGS cells was reported to be within the 9.8 to 12.2 nM range. glpbio.com
Interactive Data Table: Briciclib Activity in Gastric Cancer Cell Lines
| Cell Line | GI50 (nM) | Reference |
| AGS | 9.8-12.2 | glpbio.com |
Briciclib has shown inhibitory activity against several esophageal cancer cell lines. glpbio.com Studies have reported that briciclib inhibits the proliferation of OE19, OE33, and FLO-1 cell lines. glpbio.com The GI50 values for these esophageal cancer cell lines were found to be in the range of 9.8 to 12.2 nM. glpbio.com
Interactive Data Table: Briciclib Activity in Esophageal Cancer Cell Lines
| Cell Line | GI50 (nM) | Reference |
| OE19 | 9.8-12.2 | glpbio.com |
| OE33 | 9.8-12.2 | glpbio.com |
| FLO-1 | 9.8-12.2 | glpbio.com |
Atypical teratoid/rhabdoid tumor (AT/RT) is a highly malignant brain tumor with distinct molecular subtypes, including AT/RT-TYR, -SHH, and -MYC. nih.govuni-augsburg.de In vitro pharmacogenomic studies have revealed subtype-specific therapeutic vulnerabilities in AT/RT. nih.govpatsnap.com Specifically, a subset of AT/RT-MYC cell lines has shown increased sensitivity to briciclib, an inhibitor of the eukaryotic translation initiation factor 4E (eIF4E). nih.govuni-augsburg.depatsnap.comuni-augsburg.de This suggests a potential therapeutic role for targeting the eIF4E pathway in this specific subtype of AT/RT. nih.govpatsnap.com
In Vivo Preclinical Efficacy Models
The preclinical efficacy of Briciclib sodium has been evaluated in various in vivo models, primarily utilizing xenografts, where human tumor cells are implanted into immunodeficient mice. uin-alauddin.ac.idnih.gov These models, including both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX), are instrumental in assessing the anti-tumor activity of investigational drugs before they advance to clinical trials. uin-alauddin.ac.idresearchgate.netnuvisan.com
Tumor Growth Inhibition in Xenograft Models
Mantle cell lymphoma (MCL) is an aggressive B-cell non-Hodgkin lymphoma. nih.gov Preclinical studies using mouse xenograft models of MCL have demonstrated the in vivo efficacy of Briciclib's active form, ON 013105. In one study, CB17/SCID mice were implanted with Z138C human MCL cells. patsnap.com Treatment with ON 013105 was shown to inhibit tumor growth. patsnap.com Furthermore, the combination of ON 013105 with rituximab (B1143277), a monoclonal antibody, resulted in a more significant reduction in tumor burden. patsnap.com These findings suggest that Briciclib, both alone and in combination, could be a potent therapeutic agent for MCL. patsnap.com
Table 1: Preclinical Efficacy of Briciclib in a Mantle Cell Lymphoma Xenograft Model
| Cell Line | Mouse Model | Treatment | Outcome |
| Z138C | CB17/SCID | ON 013105 | Inhibition of tumor growth |
| Z138C | CB17/SCID | ON 013105 + Rituximab | Further reduction in tumor burden |
Data derived from a study on the combined administration of rituximab and ON 013105 in a mouse model of mantle cell lymphoma. patsnap.com
The preclinical activity of Briciclib has also been investigated in xenograft models of other solid tumors. For instance, in a breast cancer xenograft model using cells with a functional retinoblastoma (Rb) protein (Rb+ve), Briciclib demonstrated anti-tumor effects. annualreports.comonconova.com In vitro studies have also indicated potential activity in atypical teratoid/rhabdoid tumors (AT/RT), particularly in a subset of AT/RT-MYC cell lines. patsnap.com While a phase 1 clinical trial was initiated for patients with advanced solid tumors, it was terminated due to a lack of clinical drug supply. patsnap.comncats.io
Efficacy in Non-Oncological Preclinical Models
Interestingly, the therapeutic potential of Briciclib may extend beyond oncology. Preclinical research has explored its effects in a mouse model of psoriasis. patsnap.com In this model, Briciclib was shown to abolish psoriatic inflammation. patsnap.com The mechanism is thought to involve the inhibition of eukaryotic initiation factor 4E (eIF4E), which leads to the downregulation of inflammatory pathways. patsnap.com
Inflammatory Skin Condition Models (e.g., Psoriatic Mouse Models, Human 3D-Psoriasis Tissue Model)
The anti-inflammatory properties of briciclib have been explored in established preclinical models of psoriasis. patsnap.com These include the imiquimod-induced and TGFß-induced mouse models, which are widely used to replicate the inflammatory and hyperproliferative characteristics of psoriatic lesions. patsnap.com In these animal models, the application of agents like imiquimod (B1671794) or the introduction of TGFß induces a cutaneous phenotype that closely mimics human psoriasis, providing a valuable platform for screening and testing potential therapeutic agents. patsnap.comnih.govimavita.com
Beyond animal models, the efficacy of briciclib has also been assessed in a human 3D-psoriasis tissue model. patsnap.com This in vitro system offers a more complex and physiologically relevant environment compared to traditional cell cultures, allowing for the study of drug effects on a reconstructed human epidermis that simulates psoriatic conditions.
Modulation of Cellular Proliferation and Inflammatory Markers in Psoriasis Models
Briciclib's mechanism of action in psoriasis models is linked to its ability to inhibit the eukaryotic translation initiation factor 4E (eIF4E). patsnap.com This inhibition leads to a downstream cascade of effects that normalize key pathological features of psoriasis. patsnap.com
Studies have demonstrated that the application of briciclib, particularly topically, leads to the downregulation of eIF4E and other related initiation factors. patsnap.com This, in turn, results in the normalization of cellular proliferation and a reduction in epidermal hyperplasia, which are characteristic features of psoriatic plaques. patsnap.com
Furthermore, briciclib has been shown to modulate the expression of key inflammatory and differentiation markers associated with psoriasis. patsnap.com Treatment with briciclib resulted in decreased levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-17 (IL-17), and interleukin-22 (IL-22). patsnap.com These cytokines are known to play a central role in driving the inflammatory cascade in psoriasis. nih.govdovepress.com Additionally, briciclib was found to normalize the levels of keratinocyte differentiation markers, such as Keratin 16 (KRT16) and Filaggrin (FLG). patsnap.com
The table below summarizes the observed effects of Briciclib in preclinical psoriasis models.
| Model | Key Findings | Reference |
| Imiquimod-induced mouse model | Abolished psoriatic inflammation. | patsnap.com |
| TGFß-induced mouse model | Abolished psoriatic inflammation. | patsnap.com |
| Human 3D-psoriasis tissue model | Abolished psoriatic inflammation. | patsnap.com |
The table below details the modulation of cellular and inflammatory markers by Briciclib.
| Marker Type | Marker | Effect of Briciclib | Reference |
| Translation Initiation Factors | eIF4E, eIF4A, eIF4G, eIF1A, eIF2α, eIF3A, eIF3B, eIF5, eIF6 | Downregulation | patsnap.com |
| Cellular Processes | Cellular Proliferation, Epidermal Hyperplasia | Normalization | patsnap.com |
| Pro-inflammatory Cytokines | TNF-α, IL-1β, IL-17, IL-22 | Decreased Levels | patsnap.com |
| Keratinocyte Differentiation Markers | KRT16, FLG | Normalization | patsnap.com |
Molecular Mechanisms and Signaling Pathways Targeted by Briciclib Sodium
Primary Molecular Targets
The principal mechanism of Briciclib (B1667788) involves the targeting of the eukaryotic translation initiation factor 4E (eIF4E) and the subsequent regulation of Cyclin D, a crucial cell cycle protein.
Eukaryotic translation initiation factor 4E (eIF4E) is a pivotal regulator of cap-dependent mRNA translation, a process frequently dysregulated in cancer. It selectively facilitates the translation of mRNAs that encode for proteins integral to cell proliferation, survival, and differentiation. The expression and activity of eIF4E are often elevated in various cancers, which correlates with a poor prognosis, making it a significant target for anti-cancer therapeutics. Briciclib's anticancer activity is derived from its ability to target and inhibit the function of eIF4E.
Briciclib's mechanism of action involves a direct physical interaction with the eIF4E protein. Studies utilizing Nuclear Magnetic Resonance (NMR) analysis have confirmed a direct binding event between Briciclib and recombinant eIF4E. This interaction is fundamental to the compound's ability to disrupt the normal function of eIF4E as a key translation initiation factor. Furthermore, treatment with Briciclib has been shown to alter the subcellular localization of eIF4E, specifically causing a disruption that leads to an increased accumulation of eIF4E in the nucleus.
The initiation of cap-dependent translation is a rate-limiting step in protein synthesis, governed by the availability of eIF4E to bind to the 5' m7GpppX-cap structure of mRNA. By binding directly to eIF4E, Briciclib effectively blocks this process. This inhibition disrupts the assembly of the eIF4F translation initiation complex, which is essential for recruiting ribosomes to the mRNA. The functional consequence is a significant reduction in the translation of specific mRNAs, particularly those with complex 5' untranslated regions that are characteristic of many oncogenes. Research has demonstrated that Briciclib treatment leads to reduced expression of cap-dependent proteins, such as the inhibition of vimentin in certain hematologic cell lines.
The inhibitory effects of Briciclib extend beyond the direct targeting of eIF4E activity. Studies have shown that inhibition of eIF4E by Briciclib can lead to a feedback mechanism that results in the downregulation of the expression of eIF4E itself. This effect is not isolated to eIF4E; the expression of its key binding partners in the eIF4F complex, namely eIF4A (an RNA helicase) and eIF4G (a scaffolding protein), is also diminished. The impact of Briciclib on the translational machinery is broad, with evidence pointing to the downregulation of a suite of other eukaryotic initiation factors (eIFs).
Table 1: Translation Initiation Factors Downregulated by Briciclib
| Factor | Function in Translation Initiation |
| eIF4E | Cap-binding protein, rate-limiting factor |
| eIF4A | RNA helicase, unwinds mRNA secondary structure |
| eIF4G | Scaffolding protein, bridges mRNA and ribosome |
| eIF1A | Promotes scanning and start codon recognition |
| eIF2α | Subunit of eIF2, involved in delivering initiator tRNA |
| eIF3A | Subunit of eIF3 complex, stabilizes pre-initiation complex |
| eIF3B | Subunit of eIF3 complex, stabilizes pre-initiation complex |
| eIF5 | GTPase-activating protein for eIF2 |
| eIF6 | Prevents premature association of ribosomal subunits |
This table summarizes the various eukaryotic initiation factors whose expression has been observed to be downregulated following inhibition of eIF4E by Briciclib.
Cyclin D is a family of proteins that plays a central role in regulating cell cycle progression, particularly the transition from the G1 to the S phase. Overexpression of Cyclin D is a common feature in many types of cancer and is often associated with uncontrolled cell proliferation and poor prognosis.
Briciclib sodium is a disodium (B8443419) phosphate (B84403) ester prodrug that is hydrolyzed in the body to its active form, ON 013100. The primary mechanism by which Briciclib regulates the cell cycle is through the specific blockade of Cyclin D mRNA translation. By inhibiting the function of eIF4E, Briciclib prevents the efficient translation of the Cyclin D1 mRNA into protein. This leads to a dose-dependent reduction in the cellular levels of the Cyclin D1 protein. This suppression of Cyclin D1 accumulation has been observed in various cancer cell lines, including mantle cell lymphoma and breast cancer. The ultimate effect of this blockade is the induction of cell cycle arrest and apoptosis in cancer cells that are dependent on Cyclin D overexpression for their proliferation.
Table 2: Effect of Briciclib on eIF4E Translational Targets in Cancer Cell Lines
| Cell Line | Cancer Type | Target Protein | Observed Effect |
| Granta 519 | Mantle Cell Lymphoma | Cyclin D1 | Significant Inhibition |
| FaDu | Pharyngeal Cancer | Cyclin D1 | Significant Inhibition |
| All Tested Lines | Various | c-Myc | Expression Reduced |
| All Tested Lines | Various | Mcl-1 | Expression Reduced |
| Granta 519 | Mantle Cell Lymphoma | Vimentin | Inhibition |
| Jurkat T | T-cell Leukemia | Vimentin | Inhibition |
*Cell lines tested include Granta 519, Jurkat T, FaDu, and MCF-7.
Cyclin D Regulation
Consequential Decrease in Cyclin D/Cyclin D1 Protein Expression
This compound functions as a prodrug, being converted upon hydrolysis to its active form, ON 013100. cancer.gov The primary mechanism of this active compound involves the targeted inhibition of Cyclin D messenger RNA (mRNA) translation. cancer.gov This action directly leads to a significant reduction in the cellular protein expression of Cyclin D. cancer.gov Cyclin D, and specifically its isoform Cyclin D1, is a critical regulator of cell cycle progression, particularly during the G1 phase. cancer.govnih.gov In numerous types of hematologic and solid tumors, Cyclin D is found to be overexpressed, a condition that is frequently correlated with a poor prognosis. cancer.govnih.gov
The reduction of Cyclin D1 protein levels disrupts the formation of active Cyclin D-CDK4/6 complexes. patsnap.com These complexes are essential for phosphorylating the Retinoblastoma (Rb) protein, a key step that allows cells to transition from the G1 to the S phase of the cell cycle. patsnap.com By suppressing the expression of Cyclin D1, Briciclib's active metabolite effectively hinders this crucial signaling cascade, which is often dysregulated in cancer cells, leading to unchecked proliferation. cancer.govpatsnap.com The inhibition of Cyclin D1 expression at the translational level is a key molecular event that precedes the broader cellular effects of the compound. cancer.govnih.gov
Table 1: Research Findings on the Effect of this compound and Related Compounds on Cyclin D1 Expression
| Compound/Agent | Cell Type(s) | Key Finding | Reference(s) |
|---|---|---|---|
| This compound (as ON 013100) | Cancer cells overexpressing Cyclin D | Blocks Cyclin D mRNA translation, leading to decreased protein expression. | cancer.gov |
| Palbociclib (CDK4/6 inhibitor) | ER+ breast cancer cells | Increased Cyclin D1 expression was observed as an adaptive response to the drug. | mcgill.ca |
| Sodium Butyrate | Mouse fibroblasts, human epidermoid carcinoma cells | Rapidly decreased both Cyclin D1 mRNA and protein content at the transcriptional level. | nih.gov |
| BS-181 (CDK7 inhibitor) | Jurkat T-cells (leukemia) | A marked decrease in Cyclin D1 and D3 levels was detected. | nih.gov |
Downstream Cellular and Molecular Effects
Cell Cycle Progression Modulation
A primary downstream consequence of reduced Cyclin D1 protein levels is the modulation of cell cycle progression, culminating in cell cycle arrest. cancer.gov The inhibition of the Cyclin D/CDK4/6 axis prevents the hyperphosphorylation of the Rb protein. patsnap.comnih.gov In its active, hypophosphorylated state, Rb binds to E2F transcription factors, preventing them from initiating the transcription of genes required for entry into the S phase (DNA synthesis). patsnap.com This molecular blockade effectively halts the cell cycle, primarily at the G1 checkpoint. patsnap.comnih.govnih.gov
This induction of G1 arrest is a well-documented anti-proliferative mechanism. cancer.govresearcher.life By preventing cancer cells from replicating their DNA, this compound curtails tumor cell proliferation. cancer.gov Research on various compounds targeting cell cycle machinery has consistently shown that inducing arrest at the G1 or G2/M phases is an effective strategy for controlling cancer cell growth. nih.govscispace.com The ability of Briciclib's active form to induce this cytostatic effect is directly linked to its initial impact on Cyclin D1 expression. cancer.govnih.gov
Table 2: Research Findings on the Induction of Cell Cycle Arrest
| Compound/Agent | Cell Type(s) | Phase of Arrest | Key Mechanistic Detail | Reference(s) |
|---|---|---|---|---|
| This compound (as ON 013100) | Cancer cells | Not specified, implied G1 | Induced by the decrease in Cyclin D protein expression. | cancer.gov |
| Ribociclib (CDK4/6 inhibitor) | Cancer cells | G1 phase | Prevents Rb phosphorylation, sequestering E2F transcription factors. | patsnap.com |
| Palbociclib (CDK4/6 inhibitor) | RPE1 cells | G1 phase | Directly inhibits CDK4/6 catalytic activity, sufficient for G1 arrest. | nih.gov |
| Sodium Butyrate (NaB) | Gynecologic cancer cells | G0/G1 and G2/M phases | Arrest at the G1 checkpoint was a primary effect. | nih.gov |
| Sodium Butyrate (NaB) and Sodium Propionate (NaP) | Breast cancer cells (MCF-7, MDA-MB-231) | G1 phase | Supported by a significant reduction in cyclin A2 and B1 expression. | nih.govmdpi.com |
Apoptosis Induction Pathways
Beyond inducing a cytostatic state through cell cycle arrest, this compound can also trigger programmed cell death, or apoptosis. cancer.gov The sustained arrest of the cell cycle and the underlying molecular stress can activate the intrinsic, or mitochondria-mediated, apoptotic pathway. nih.govnih.gov This pathway is a critical mechanism for eliminating damaged or unwanted cells and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.govnih.gov This family includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak). nih.gov
The initiation of mitochondria-mediated apoptosis involves a shift in the balance between these pro- and anti-apoptotic proteins, favoring the pro-apoptotic members. nih.gov This leads to a process known as mitochondrial outer membrane permeabilization (MOMP). oncotarget.com MOMP is considered the "point of no return" in apoptosis, as it allows for the release of key pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. nih.govoncotarget.com One of the most critical of these factors is cytochrome c. nih.gov
A key event that connects upstream death signals to the mitochondrial machinery is the cleavage of the pro-apoptotic protein Bid. nih.govnih.gov In response to certain apoptotic stimuli, Bid is cleaved by caspases (such as caspase-8) into a truncated, active form known as tBid. nih.govnih.gov Following its activation, tBid translocates from the cytosol to the outer mitochondrial membrane. nih.govnih.govharvard.edu
At the mitochondrial membrane, tBid acts as a potent death ligand, inducing the oligomerization of other pro-apoptotic proteins like BAK. harvard.edu This action triggers the permeabilization of the outer mitochondrial membrane, creating pores that facilitate the rapid and complete release of cytochrome c from the mitochondria into the cytosol. nih.govharvard.edunih.gov The release of cytochrome c is a pivotal step that initiates the downstream activation of the caspase cascade, ultimately leading to the execution phase of apoptosis. nih.govoncotarget.com This release can be triggered by various cytotoxic stimuli and represents a crucial amplification loop in the apoptotic signaling pathway. documentsdelivered.comul.ieresearcher.life
Modulation of Pro-Apoptotic Protein Expression (e.g., P53, Cleaved Caspase 3)
The direct modulatory effects of this compound on the expression or activation of the pro-apoptotic tumor suppressor protein p53 have not been extensively detailed in available scientific literature. The p53 protein plays a crucial role in apoptosis by responding to cellular stress, including DNA damage, and can transcriptionally activate genes that halt the cell cycle or initiate cell death nih.govnih.govpugetsound.edu.
Similarly, specific research detailing the induction of cleaved caspase 3 by this compound is not prominently available. Caspase 3 is a critical executioner caspase in the apoptotic pathway. Its activation requires proteolytic cleavage, and the resulting "cleaved caspase 3" is responsible for the breakdown of key cellular proteins, leading to the characteristic morphological changes of apoptosis cellsignal.comnih.govnih.govthermofisher.com. While this compound is generally understood to induce apoptosis, the precise upstream signaling events leading to the activation of executioner caspases like caspase 3 remain to be fully elucidated.
Modulation of Anti-Apoptotic Protein Expression (e.g., Mcl-1, Bcl-xL)
Detailed studies on the direct impact of this compound on the expression levels of anti-apoptotic proteins Mcl-1 (Myeloid cell leukemia-1) and Bcl-xL (B-cell lymphoma-extra large) are limited. These proteins are key members of the Bcl-2 family, which act as critical regulators of the intrinsic apoptotic pathway by preventing the release of mitochondrial cytochrome c nih.govnih.govnih.gov. High expression of Mcl-1 and Bcl-xL is a common mechanism by which cancer cells evade apoptosis, and they are significant targets for cancer therapy biorxiv.orgbiorxiv.org. The relationship between this compound's mechanism and the regulation of these specific anti-apoptotic proteins has not yet been thoroughly characterized in published research.
Proto-Oncogene and Cancer Protein Modulation
This compound exerts significant effects on the expression of critical proto-oncoproteins and other proteins that drive cancer cell proliferation and survival.
A key mechanism of Briciclib's active metabolite is the reduction of c-MYC protein expression. The c-MYC oncogene is a transcription factor that is deregulated in a majority of human cancers and drives cell proliferation, growth, and transformation nih.govnih.govfrontiersin.org. Research has demonstrated that Briciclib dose-dependently reduces the expression of c-Myc in breast and mantle cell lymphoma (MCL) cancer cell lines, with effects observed within eight hours of treatment medchemexpress.com. This targeted destruction or suppression of c-Myc is a promising therapeutic strategy for the many malignancies that depend on its overexpression researchgate.netyoutube.com.
| Cell Line Type | Effect Observed | Time Frame | Reference |
|---|---|---|---|
| Breast Cancer | Dose-dependent reduction of c-Myc expression | Within 8 hours | medchemexpress.com |
| Mantle Cell Lymphoma (MCL) | Dose-dependent reduction of c-Myc expression | Within 8 hours | medchemexpress.com |
This compound's primary and most well-characterized mechanism of action is the targeted inhibition of the eukaryotic translation initiation factor 4E (eIF4E) medchemexpress.com. eIF4E is the rate-limiting component of the translation initiation complex, responsible for binding the 5' mRNA cap structure and recruiting ribosomes for protein synthesis researchgate.netnih.gov.
This action directly intersects with the mTOR (mammalian target of rapamycin) signaling pathway. The mTORC1 complex, a central regulator of cell growth and proliferation, controls eIF4E activity by phosphorylating the 4E-binding proteins (4E-BPs). When phosphorylated, 4E-BPs release eIF4E, allowing it to initiate the translation of a specific subset of mRNAs that encode proteins crucial for cell growth, proliferation, and survival, including c-MYC and Cyclin D1 researchgate.netnih.govresearchgate.net.
By directly targeting and inhibiting eIF4E, Briciclib effectively blocks the functional output of the mTOR/4E-BP1 signaling axis, preventing the synthesis of these key oncogenic proteins regardless of the upstream activation status of mTOR nih.govnih.gov.
| Target | Mechanism | Downstream Consequence | Reference |
|---|---|---|---|
| eIF4E | Direct inhibition | Blocks cap-dependent translation of oncogenic mRNAs (e.g., c-MYC, Cyclin D1) | medchemexpress.com |
| mTOR Pathway | Interference with downstream effector (eIF4E) | Prevents protein synthesis driven by mTORC1 activation | researchgate.netnih.gov |
The direct effects of this compound on signaling pathways governing angiogenesis and metastasis, specifically involving Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-9 (MMP9), have not been specifically reported in the scientific literature. VEGF is a potent signaling protein that stimulates the formation of new blood vessels (angiogenesis), a process critical for tumor growth and survival nih.govnih.gov. MMPs are enzymes that degrade the extracellular matrix, with MMP9 being strongly implicated in tumor invasion and metastasis nih.govnih.gov. While inhibition of eIF4E by Briciclib could theoretically affect the translation of VEGF, MMP9, or related signaling proteins, direct experimental evidence of this link is currently lacking.
Interplay with Other Signaling Cascades
The mechanism of action of this compound, centered on the inhibition of the master translation regulator eIF4E, inherently allows for broad interplay with numerous cellular signaling cascades.
Cell Cycle Regulation: Briciclib's active form, ON 013100, has been shown to decrease the protein expression of Cyclin D1 by blocking its mRNA translation. Cyclin D1 is an essential protein for the progression of the cell cycle from the G1 to the S phase. By reducing Cyclin D1 levels, Briciclib can induce cell cycle arrest, thereby directly interfering with the fundamental machinery of cell division.
MAPK and PI3K/mTOR Pathways: The eIF4E protein is a critical convergence point for both the Mitogen-Activated Protein Kinase (MAPK) and PI3K/mTOR signaling pathways nih.govembopress.org. These cascades are frequently hyperactivated in cancer and transmit extracellular and intracellular signals that promote cell proliferation and survival. By inhibiting eIF4E, Briciclib effectively acts as a bottleneck, blocking the translation of oncogenic proteins that are the ultimate effectors of these pathways. This provides a mechanism to counteract oncogenic signaling even when upstream components of these pathways are mutated or overexpressed.
Crosstalk between eIF4E Inhibition and Cell Cycle/Apoptosis Pathways
This compound's primary mechanism of action, the inhibition of the eukaryotic translation initiation factor 4E (eIF4E), creates a significant intersection with pathways governing cell cycle progression and apoptosis. By targeting eIF4E, Briciclib disrupts the translation of a specific subset of mRNAs that encode for potent proteins crucial for cell proliferation and survival. researchgate.netpatsnap.com This targeted inhibition triggers a cascade of events that can lead to cell cycle arrest and the induction of programmed cell death.
Research has demonstrated that Briciclib treatment leads to a significant, dose-dependent reduction in the expression of key cell cycle regulators. researchgate.netcaymanchem.com One of the most prominent targets is Cyclin D1, a protein essential for the G1 to S phase transition in the cell cycle. cancer.govsmolecule.commedchemexpress.com By blocking the translation of Cyclin D1 mRNA, Briciclib effectively induces cell cycle arrest, preventing cancer cells from proliferating. cancer.gov Similarly, the expression of c-Myc, an oncoprotein that drives cell growth and proliferation, is markedly reduced following treatment with Briciclib. researchgate.netsmolecule.commedchemexpress.com
In addition to halting cell cycle progression, the inhibition of eIF4E by Briciclib actively promotes apoptosis. This is achieved by altering the balance between pro-apoptotic and anti-apoptotic proteins. Briciclib treatment has been shown to decrease the levels of key survival proteins such as Myeloid cell leukemia-1 (Mcl-1) and B-cell lymphoma-extra large (Bcl-xL). smolecule.comnih.gov The downregulation of these anti-apoptotic factors shifts the cellular signaling towards programmed cell death. Furthermore, studies have indicated that Briciclib treatment can enhance the expression of pro-apoptotic proteins like p53 and cleaved Caspase-3, a key executioner of apoptosis. researchgate.netcaymanchem.com The compound induces mitochondria-mediated apoptosis, which is characterized by the release of cytochrome c. smolecule.com The collective effect of downregulating survival proteins and upregulating pro-death signals culminates in the efficient induction of apoptosis in malignant cells.
The table below summarizes the observed effects of Briciclib on key proteins involved in cell cycle and apoptosis pathways.
| Protein Target | Function | Effect of Briciclib Inhibition | Consequence |
| Cyclin D1 | Cell Cycle Progression (G1/S Transition) | Decreased Protein Expression medchemexpress.com | G1 Cell Cycle Arrest cancer.gov |
| c-Myc | Cell Growth & Proliferation | Decreased Protein Expression smolecule.commedchemexpress.com | Inhibition of Proliferation |
| Mcl-1 | Anti-Apoptotic | Decreased Protein Expression smolecule.com | Promotion of Apoptosis |
| Bcl-xL | Anti-Apoptotic | Decreased Protein Expression smolecule.com | Promotion of Apoptosis |
| p53 | Pro-Apoptotic | Enhanced Expression researchgate.netcaymanchem.com | Induction of Apoptosis |
| Cleaved Caspase-3 | Pro-Apoptotic (Executioner) | Enhanced Expression researchgate.netcaymanchem.com | Execution of Apoptosis |
Translational Imbalance in Pathophysiological Contexts
In many diseases, particularly cancer, a state of "translational imbalance" occurs where the protein synthesis machinery is dysregulated to favor cell growth and survival. nih.govmcgill.ca A central figure in this imbalance is the eIF4E protein. frontiersin.org In normal cells, the activity of eIF4E is tightly controlled; however, in cancer cells, its expression and activity are frequently elevated. researchgate.netpatsnap.com This overexpression leads to the preferential translation of a specific group of mRNAs, often termed "weak" mRNAs, which typically possess long, complex 5' untranslated regions (5' UTRs). These mRNAs encode potent oncoproteins, growth factors, and survival proteins that drive malignant progression. mcgill.canih.gov
The over-activation of eIF4E creates a dependency in cancer cells on a high rate of translation for these specific oncogenic proteins, leading to uncontrolled proliferation and resistance to apoptosis. nih.gov this compound directly addresses this translational imbalance. By inhibiting eIF4E, it selectively reduces the translation of these eIF4E-sensitive mRNAs, thereby depriving the cancer cell of the proteins it critically needs to survive and proliferate. researchgate.netsmolecule.com This mechanism rebalances the cellular translation landscape, shifting it away from a pro-cancerous state.
Research has identified numerous mRNAs whose translation is disproportionately affected by eIF4E activity. The inhibition of eIF4E by Briciclib has been shown to correct the overexpression of proteins encoded by these mRNAs. For instance, in mantle cell lymphoma models, Briciclib treatment resulted in a significant reduction of not only Cyclin D1 and c-Myc but also the anti-apoptotic proteins Mcl-1 and Bcl-xL. smolecule.com This demonstrates a direct counteraction of the translational imbalance that fuels the malignancy. Studies in other contexts, such as psoriasis, have also highlighted the role of eIF4E in creating a translational imbalance that drives inflammation and abnormal cell proliferation, a condition that was reversed by Briciclib treatment. researchgate.net
The following table provides examples of proteins whose mRNA translation is highly dependent on eIF4E and are therefore affected by Briciclib.
| eIF4E-Sensitive mRNA Transcript | Encoded Protein's Role in Pathophysiology | Impact of Briciclib-Mediated Translational Inhibition |
| Cyclin D1 | Promotes cell cycle progression and proliferation. cancer.gov | Cell cycle arrest, reduced tumor cell proliferation. cancer.gov |
| c-Myc | Drives cell growth, proliferation, and metabolism. | Inhibition of oncogenic signaling and cell growth. smolecule.com |
| Mcl-1 | Suppresses apoptosis, promotes cell survival. smolecule.com | Increased sensitivity to apoptotic stimuli. smolecule.com |
| Vimentin | Involved in cell migration, invasion, and metastasis. researchgate.net | Reduced invasive potential of cancer cells. researchgate.net |
| VEGF | Promotes angiogenesis (new blood vessel formation). | Inhibition of tumor angiogenesis. |
Therapeutic Modalities and Preclinical Applications of Briciclib Sodium
Oncology Applications in Preclinical Models
Briciclib (B1667788) sodium has demonstrated notable anti-cancer activity in various preclinical settings, targeting both hematological and solid tumors. Its mechanism of action, primarily as an inhibitor of the eukaryotic translation initiation factor 4E (eIF4E), underpins its broad-spectrum potential. patsnap.comncats.io
Preclinical research has highlighted the potential of Briciclib sodium in treating lymphoid malignancies. In models of Mantle Cell Lymphoma (MCL) , a typically incurable B-cell lymphoma, this compound (also referred to as ON 013105) has shown significant efficacy. Studies have demonstrated that the combination of this compound with Rituximab (B1143277), a monoclonal antibody, induces apoptosis (programmed cell death) in MCL cells. patsnap.com Furthermore, this combination led to a reduction in tumor burden in a mouse model of the disease, suggesting a synergistic anti-tumor effect. patsnap.com The compound has been shown to inhibit the translation of cyclin D1, a key protein involved in cell cycle progression and overexpressed in MCL. ukkidney.org
In the context of B-cell Acute Lymphocytic Leukemia (B-ALL) , this compound has also been investigated. While a Phase 1 clinical trial for relapsed/refractory lymphoma and B-ALL was initiated to assess the safety of an intravenous formulation of Briciclib, the study was ultimately terminated due to a lack of clinical drug supply. ncats.io Despite this, the preclinical rationale for its use in B-ALL is linked to its role as an eIF4E inhibitor, a factor implicated in the proliferation and survival of cancer cells. ncats.io
Interactive Data Table: Preclinical Findings in Lymphoid Malignancies
| Malignancy | Model System | Key Findings |
|---|---|---|
| Mantle Cell Lymphoma (MCL) | In vitro (Granta 519 & Z138C cells) | Induces apoptosis, especially when combined with Rituximab. patsnap.com |
| Mantle Cell Lymphoma (MCL) | In vivo (Mouse model) | Reduces tumor burden when combined with Rituximab. patsnap.com |
| B-cell Acute Lymphocytic Leukemia (B-ALL) | - | Investigated in a terminated Phase 1 clinical trial based on preclinical rationale. ncats.io |
This compound has shown a broad range of activity against various solid tumors in preclinical studies. Research by Jasani and colleagues demonstrated its ability to inhibit the proliferation of multiple cancer cell lines with significant potency.
In Breast Cancer , Briciclib inhibited the growth of both MCF-7 and MDA-MB-231 cell lines, with a GI50 (the concentration required to inhibit the growth of 50% of cells) in the nanomolar range. The compound was also shown to reduce the expression of cyclin D1 and c-Myc, which are critical for cancer cell proliferation.
For Gastric Cancer , similar potent anti-proliferative effects were observed in the AGS gastric cancer cell line.
In Esophageal Cancer , Briciclib was effective against the OE19, OE33, and LFO-1 esophageal cancer cell lines, again with GI50 values in the nanomolar range.
A particularly promising area of research is in Atypical Teratoid/Rhabdoid Tumors (AT/RT) , a rare and aggressive form of pediatric brain cancer. An in vitro pharmacogenomic study revealed that a subset of AT/RT cell lines, specifically those with the MYC subtype (AT/RT-MYC), exhibited increased sensitivity to Briciclib. patsnap.com This suggests a potential subtype-specific therapeutic vulnerability that could be exploited. This increased activity was noted alongside other agents like microtubule inhibitors and kinesin spindle protein inhibitors. patsnap.com
Interactive Data Table: Preclinical Anti-proliferative Activity of Briciclib in Solid Tumors
| Cancer Type | Cell Line(s) | Key Findings |
|---|---|---|
| Breast Cancer | MCF-7, MDA-MB-231 | Inhibition of proliferation (GI50: 9.8-12.2 nM); reduction of cyclin D1 and c-Myc expression. |
| Gastric Cancer | AGS | Inhibition of proliferation (GI50: 9.8-12.2 nM). |
| Esophageal Cancer | OE19, OE33, LFO-1 | Inhibition of proliferation (GI50: 9.8-12.2 nM). |
| Atypical Teratoid/Rhabdoid Tumors (AT/RT) | AT/RT-MYC subset | Increased sensitivity and activity. patsnap.com |
Non-Oncology Applications in Preclinical Models
The therapeutic potential of this compound extends beyond oncology, with preclinical evidence suggesting its utility in certain inflammatory and hyperproliferative conditions.
Preclinical studies have identified this compound as a potential treatment for Psoriasis , a chronic autoimmune skin disease characterized by hyperproliferation of keratinocytes and inflammation. The rationale for its use lies in its ability to inhibit eIF4E, which plays a crucial role in the expression of genes involved in cell proliferation and inflammation. patsnap.comnih.gov
In preclinical models, the inhibition of eIF4E by Briciclib has been shown to downregulate the expression of eIF4E itself and its associated proteins. patsnap.comnih.gov This action led to the abolition of psoriatic inflammation in both imiquimod (B1671794) and TGFß-induced mouse models of psoriasis, as well as in a human 3D psoriasis tissue model. patsnap.comnih.gov The application of Briciclib, particularly topically, was associated with:
Normalization of cellular proliferation and epidermal hyperplasia. patsnap.comnih.gov
Reduction in the levels of pro-inflammatory cytokines such as TNFα, IL-1β, IL-17, and IL-22. patsnap.comnih.gov
Normalization of keratinocyte differentiation markers. patsnap.comnih.gov
These findings highlight the potential of targeting eIF4E with Briciclib as a novel topical therapeutic strategy for psoriasis. patsnap.comnih.gov
As of the current available research, there are no direct preclinical studies investigating the use of this compound for the treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD) . While the search for effective therapies for this genetic disorder is ongoing and various therapeutic strategies are being explored, the potential role of this compound in this specific pathology has not been reported in the scientific literature.
Mechanisms of Resistance and Combination Strategies in Preclinical Models
Preclinical Investigation of Resistance Mechanisms to Briciclib (B1667788) Sodium
The development of resistance to targeted therapies is a significant challenge in cancer treatment. crownbio.comatcc.orgnih.gov Preclinical studies are essential to anticipate and understand how cancer cells might evade the effects of drugs like briciclib sodium.
Drug resistance in cancer is broadly categorized into two types: inherent (or intrinsic) and acquired. crownbio.comatcc.orgnih.gov
Inherent Resistance: This form of resistance exists before the administration of any therapy. atcc.orgnih.gov Cancer cells, due to pre-existing genetic or epigenetic characteristics, are intrinsically non-responsive to the drug. nih.gov For instance, a tumor might have a subpopulation of cells with mutations that confer resistance from the outset. icr.ac.uk The presence of such subpopulations is a key aspect of tumor heterogeneity. crownbio.com
Acquired Resistance: This type of resistance develops in response to treatment. atcc.orgnih.gov Initially, the tumor may respond to the therapy, but over time, some cancer cells adapt and evolve, leading to a relapse of the disease. crownbio.comatcc.org This can occur through various mechanisms, such as secondary mutations in the drug's target or the activation of alternative signaling pathways. nih.gov
Preclinical models, including cancer cell lines and patient-derived organoids, are used to study both types of resistance. crownbio.comnih.gov For example, acquired resistance can be induced in vitro by exposing cancer cell lines to gradually increasing concentrations of a drug. crownbio.commdpi.com
Cancer cells can develop resistance to targeted therapies like this compound through various molecular adaptations. One key mechanism is the activation of alternative signaling pathways to bypass the inhibited pathway. This concept is known as pathway redundancy.
Briciclib targets the translation of key oncoproteins, including cyclin D1. ncats.io However, cancer cells may adapt by:
Upregulating alternative survival pathways: If the primary pathway targeted by a drug is blocked, cancer cells may compensate by activating other pro-survival pathways.
Mutations in the drug target: Changes in the genetic sequence of the target protein can prevent the drug from binding effectively. nih.gov
Altered drug metabolism or efflux: Cancer cells can increase the expression of drug efflux pumps, which actively remove the therapeutic agent from the cell, reducing its intracellular concentration and efficacy. nih.gov
Preclinical research has shown that targeting multiple nodes in a cancer-driving network simultaneously or sequentially can be a strategy to overcome resistance due to pathway redundancy. mdpi.com
Rational Design of Preclinical Combination Therapies
To counteract resistance and enhance therapeutic efficacy, this compound has been evaluated in combination with other anticancer agents in preclinical models.
Combining this compound with conventional chemotherapeutic agents has shown promise in preclinical studies. The rationale behind this approach is that the two agents may act on different cellular processes, leading to a synergistic or additive effect. For example, while briciclib inhibits protein synthesis and cell cycle progression, a cytotoxic chemotherapy agent can induce DNA damage, leading to a more potent anti-tumor response. nih.gov The synergistic effect of combining natural compounds with conventional chemotherapies is also an area of active investigation. nih.gov
Preclinical data has suggested that briciclib may exhibit synergistic antitumor activity when combined with other chemotherapeutic agents.
A significant area of preclinical investigation has been the combination of this compound with the immunomodulatory agent rituximab (B1143277), particularly in models of mantle cell lymphoma (MCL). cancernetwork.comncats.io Rituximab is a monoclonal antibody that targets the CD20 protein on B-cells, leading to their destruction.
A study in a mouse model of MCL demonstrated that the combined administration of briciclib (referred to as ON 013105) and rituximab induced apoptosis in MCL cells and reduced the tumor burden. ncats.io This suggests that briciclib can enhance the efficacy of rituximab-based therapies. Other preclinical studies in MCL have also shown the benefit of combining targeted agents like ibrutinib (B1684441) with rituximab. onclive.comnih.gov
The table below summarizes a key preclinical finding for the combination of Briciclib and Rituximab.
| Combination | Model System | Observed Effect | Reference |
| Briciclib (ON 013105) + Rituximab | Mouse model of Mantle Cell Lymphoma | Induced apoptosis and reduced tumor burden | ncats.io |
This table is based on available preclinical data and is for informational purposes only.
Tumor heterogeneity, the existence of diverse cancer cell populations within a single tumor, is a major driver of therapeutic resistance. nih.govnih.govscitechnol.comfrontiersin.org A single agent is unlikely to be effective against all subclones within a heterogeneous tumor. nih.gov
Rationally designed combination therapies are a key strategy to address tumor heterogeneity. nih.govscitechnol.com By using multiple drugs that target different vulnerabilities, it is possible to eradicate a broader range of cancer cell subpopulations and prevent the emergence of resistant clones. nih.govnih.gov
Computational models are being developed to predict optimal drug combinations based on the genetic and molecular makeup of heterogeneous tumors. nih.govnih.gov These approaches aim to design regimens that maximize cancer cell death while minimizing the selection and outgrowth of resistant subpopulations. nih.gov The principle is that the best combination may not always include the single most effective drug for any individual subpopulation but rather a synergistic mix that addresses the tumor's complexity. nih.govnih.gov While specific preclinical studies combining this compound within such computationally designed regimens for heterogeneous tumors are not detailed in the provided search results, this remains a critical area for future cancer research. nih.govnih.govscitechnol.com
Comparative Analysis with Other Translation Inhibitors
The therapeutic strategy of inhibiting protein synthesis in cancer is multifaceted, with various agents targeting different components of the translational machinery. This compound's mechanism, which focuses on the eukaryotic initiation factor 4E (eIF4E), positions it uniquely when compared to other classes of translation inhibitors, particularly those that target the eIF4A helicase. This comparison reveals distinct approaches to disrupting the synthesis of oncogenic proteins.
Distinction from eIF4A Inhibitors (e.g., Silvestrol, Hippuristanol) Regarding Specific Oncogene Expression
This compound functions as an inhibitor of eIF4E, the cap-binding protein. It is designed to disrupt the crucial interaction between eIF4E and eIF4G, a necessary step for the assembly of the eIF4F complex and the initiation of cap-dependent translation. researchgate.net This mechanism contrasts sharply with that of eIF4A inhibitors like Silvestrol and Hippuristanol, which target the RNA helicase component of the eIF4F complex. patsnap.comnih.gov These different molecular targets lead to distinct downstream effects on the expression of specific oncogenes.
A pivotal distinction lies in their impact on MYC protein expression. Research from preclinical models has shown that while Briciclib, as an eIF4E/eIF4G disruptor, did not lead to a significant change in MYC expression, the eIF4A inhibitors Hippuristanol and the rocaglate Silvestrol effectively diminished MYC protein levels. researchgate.netnih.gov This is significant because many oncogenic mRNAs, including MYC, possess long, complex secondary structures in their 5' untranslated regions (5'-UTRs) that require the helicase activity of eIF4A to be unwound for efficient translation. nih.govmdpi.com
This compound: By targeting the eIF4E-eIF4G interaction, Briciclib affects a broad range of cap-dependent transcripts but shows a pronounced inhibitory effect on the expression of proteins like cyclin D1. caymanchem.commedchemexpress.com The lack of significant impact on MYC in some studies suggests that under certain conditions, MYC translation may be less sensitive to the disruption of the eIF4E-eIF4G interface compared to its profound dependence on eIF4A helicase activity. researchgate.netnih.gov
Silvestrol: This rocaglate-class compound functions as a potent eIF4A inhibitor. Its mechanism involves increasing the binding affinity between eIF4A and specific polypurine sequences on mRNA, effectively "clamping" the helicase on the transcript and preventing the ribosome from scanning, thereby stalling translation initiation. nih.govunmc.edu This action potently represses the translation of proteins like MYC and MCL1. nih.govunmc.edu
Hippuristanol: This natural steroid product also inhibits eIF4A but through a different mechanism than rocaglates. patsnap.com Hippuristanol binds to the C-terminal domain of eIF4A, which prevents it from interacting with RNA and inhibits its helicase activity without preventing ATP binding. nih.govmdpi.com This direct inhibition of helicase function also leads to a reduction in MYC expression. researchgate.net
This differential impact on oncogene expression underscores the nuanced roles of individual eIF4F components and the potential to selectively target cancers based on their specific translational dependencies.
Table 1: Comparative Analysis of Translation Inhibitors
| Feature | This compound | Silvestrol | Hippuristanol |
|---|---|---|---|
| Primary Target | eIF4E (disrupts eIF4E/eIF4G interaction) researchgate.netpatsnap.com | eIF4A unmc.edu | eIF4A nih.gov |
| Mechanism of Action | Prevents eIF4F complex assembly at the 5' cap. researchgate.net | Clamps eIF4A onto mRNA, preventing ribosome scanning. nih.govunmc.edu | Prevents eIF4A from binding to RNA, inhibiting helicase activity. nih.gov |
| Effect on MYC Expression | Not significant in some studies. researchgate.netnih.gov | Potent inhibition. nih.gov | Diminishes expression. researchgate.net |
| Effect on Cyclin D1 Expression | Reduces expression. caymanchem.commedchemexpress.com | Not a primary reported effect. | Not a primary reported effect. |
Future Directions and Research Gaps in Briciclib Sodium Studies
Elucidation of Novel Molecular Targets and Off-Target Effects
While Briciclib's primary mechanism is understood to be the inhibition of eIF4E, leading to the suppression of key oncogenic proteins like Cyclin D1 and c-Myc, a comprehensive understanding of its molecular interactions is still unfolding. ncats.io Future research must focus on delineating any additional, or "off-target," effects of Briciclib (B1667788). Uncovering these could reveal new therapeutic applications or explain potential mechanisms of resistance. For instance, studies on other inhibitors targeting cellular processes have sometimes revealed unexpected activities against other molecules, such as efflux pumps, which can influence drug efficacy and toxicity. nih.gov
A significant research gap exists in understanding the mechanisms of acquired resistance to Briciclib. Cancer cells can develop resistance to targeted therapies through various means, including the activation of alternative signaling pathways or mutations in the drug target. oaepublish.comnih.gov Investigating how tumors might adapt to long-term treatment with Briciclib is crucial for developing strategies to overcome resistance, potentially through combination therapies. nih.gov Exploring the epigenetic modifications that may arise in response to Briciclib treatment could also provide insights into resistance, as has been observed with other cancer therapies. nki.nl
Development and Application of Advanced Preclinical Models
To better predict the clinical efficacy of Briciclib, there is a growing need to move beyond traditional two-dimensional cell cultures and utilize more sophisticated preclinical models that more accurately replicate human tumors. cancer.gov
Three-dimensional (3D) cell cultures, such as organoids, are emerging as powerful tools in cancer research. aacrjournals.org These self-organizing structures can be derived from patient tumors and mimic the complex architecture and cellular heterogeneity of the original tissue. aacrjournals.org Studies on other eIF4E inhibitors have already demonstrated the value of organoid models. For example, potent and complete responses have been observed in breast cancer organoids, including those with mutations that confer resistance to standard therapies. aacrjournals.orgaacrjournals.org Similarly, the growth of colorectal cancer organoids has been shown to be significantly affected by eIF4E activity. researchgate.netfrontiersin.org Future studies should systematically evaluate Briciclib in a diverse panel of patient-derived organoids to identify which cancer types and patient populations are most likely to respond.
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are invaluable for in vivo studies. nih.govfredhutch.orgnih.gov These models maintain the genetic and phenotypic characteristics of the original tumor, making them more predictive of clinical outcomes than traditional cell line-derived xenografts. nih.govfredhutch.org Research on other eIF4E inhibitors has utilized PDX models to demonstrate therapeutic efficacy. For instance, an inhibitor of the eIF4E-kinases MNK1 and MNK2 showed significant anti-tumor effects in a bladder cancer PDX model with high levels of phosphorylated eIF4E. nih.gov Another study used a PDX model to confirm the anti-tumor activity of a therapy targeting a downstream product of eIF4E in pancreatic cancer. nih.gov The use of PDX models will be critical for evaluating Briciclib's in vivo efficacy, determining optimal dosing schedules, and identifying biomarkers of response.
Ex vivo human tissue systems, which involve the short-term culture of fresh patient tumor tissue, offer another platform for assessing drug response in a setting that preserves the native tumor microenvironment. creative-proteomics.com This approach could be used to rapidly screen individual patient tumors for sensitivity to Briciclib, paving the way for personalized medicine strategies.
Integrative Omics Approaches in Preclinical Research
To gain a systems-level understanding of Briciclib's effects, future preclinical studies should incorporate integrative "omics" approaches. This involves the large-scale analysis of genes (transcriptomics), proteins (proteomics), and metabolites (metabolomics and lipidomics) within a biological sample. nih.govnih.gov
Transcriptomic analysis, such as RNA-sequencing, can reveal how Briciclib alters the expression of thousands of genes within a cancer cell. frontiersin.orgnih.govnih.gov This can help to identify the full range of cellular pathways perturbed by the drug. For example, RNA-sequencing of lymphoma cells treated with the eIF4E inhibitor ribavirin (B1680618) identified several key pathways affected, including those involved in cell signaling and the DNA damage response. ashpublications.org A pharmacogenomic study that included RNA-sequencing data has already indicated that certain subtypes of atypical teratoid/rhabdoid tumors show increased sensitivity to Briciclib. patsnap.com
Proteomics, the study of the entire set of proteins in a cell, can provide a direct readout of the functional consequences of Briciclib treatment. By quantifying changes in protein levels and post-translational modifications, researchers can confirm the downstream effects of eIF4E inhibition and discover novel protein targets. ebi.ac.uk
Table 1: Potential Applications of Transcriptomics and Proteomics in Briciclib Research
| Omics Technique | Research Application | Potential Insights |
| Transcriptomics (RNA-seq) | Gene expression profiling of cancer cells treated with Briciclib. | Identification of all genes and pathways affected by treatment, discovery of resistance mechanisms, and identification of biomarkers for patient selection. |
| Proteomics (Mass Spectrometry) | Protein expression and modification analysis post-Briciclib treatment. | Confirmation of downstream target engagement (e.g., Cyclin D1, c-Myc), discovery of novel protein targets, and understanding of off-target effects. |
Metabolomics and lipidomics are powerful technologies for studying the small-molecule metabolites and lipids within a cell, respectively. nih.govnih.govihuican.org These approaches can provide a real-time snapshot of cellular metabolism and how it is altered by drug treatment. plos.orgmdpi.comflinders.edu.au Given that cancer cells exhibit profound metabolic changes, understanding how Briciclib affects these processes could reveal new therapeutic vulnerabilities.
Lipidomics, in particular, could be a valuable tool, as lipids are crucial components of cell membranes and are involved in signaling pathways. creative-proteomics.comnih.gov Interestingly, studies have shown that dietary sodium intake can alter the lipid profile in muscle tissue, suggesting a potential area of investigation for a sodium salt form of a drug like Briciclib. nih.gov By applying metabolomic and lipidomic profiling to Briciclib-treated cells, researchers can map the metabolic pathways that are perturbed, potentially identifying metabolic biomarkers of drug response and new avenues for combination therapies.
Table 2: Investigational Focus of Metabolomics and Lipidomics for Briciclib
| Omics Technique | Area of Investigation | Potential Findings |
| Metabolomics | Analysis of metabolic changes in cancer cells after Briciclib treatment. | Identification of key metabolic pathways disrupted by Briciclib and discovery of metabolic biomarkers of sensitivity or resistance. |
| Lipidomics | Profiling of lipid species in Briciclib-treated cells. | Understanding the impact of Briciclib on cell membrane composition and lipid-based signaling pathways. |
By systematically addressing these future directions and research gaps, the scientific community can build a comprehensive understanding of Briciclib sodium's mechanism of action, identify the patients most likely to benefit, and develop strategies to enhance its therapeutic efficacy.
Exploration of Targeted Delivery Systems for Preclinical Efficacy Enhancement
The advancement of therapeutic agents from preclinical discovery to clinical application is often hampered by challenges related to drug delivery and achieving an optimal pharmacokinetic and pharmacodynamic profile. For the compound this compound, a small molecule inhibitor of Cyclin D1 and eukaryotic translation initiation factor 4E (eIF4E), enhancing its preclinical efficacy through targeted delivery systems represents a significant area of future research. onconova.comresearchgate.net Such strategies aim to increase the therapeutic concentration of the drug at the tumor site while minimizing systemic exposure and associated toxicities.
Nanoparticle Encapsulation and Site-Specific Delivery
The encapsulation of anticancer agents within nanoparticles is a rapidly evolving strategy to overcome limitations such as poor solubility, instability, and non-specific distribution. researchgate.net For a compound like Briciclib, which targets fundamental cell cycle and protein translation machinery, nanoparticle-based delivery holds considerable promise. oaepublish.comnih.gov While specific studies on Briciclib nanoformulations are not extensively documented, research on related compounds and delivery technologies provides a strong rationale for this approach. For instance, Onconova Therapeutics, the company involved in Briciclib's development, was concurrently developing nanosuspension formulations for its other preclinical kinase inhibitors to improve their characteristics for further studies. onconova.com This indicates an active interest in applying nanotechnology to overcome delivery challenges for their pipeline compounds.
Nanoparticle systems, such as liposomes and polymeric nanoparticles, can be engineered to improve the bioavailability and stability of encapsulated drugs. researchgate.netrsc.org Moreover, their surfaces can be functionalized with targeting ligands (e.g., antibodies, peptides) that recognize and bind to receptors overexpressed on cancer cells. nih.gov This active targeting strategy could enhance the site-specific delivery of Briciclib to tumors, thereby increasing its potency against cancer cells that overexpress targets like Cyclin D1. mdpi.com Research into delivering siRNA against Cyclin D1 using cationic liposomes has already demonstrated successful uptake and localization in breast cancer cells, providing a proof-of-concept for targeting this pathway with nanocarriers. rsc.org
Table 1: Potential Nanoparticle-Based Delivery Systems for this compound
| Nanoparticle Type | Potential Advantages for Briciclib Delivery | Rationale / Supporting Evidence |
|---|---|---|
| Liposomes | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, potential for surface modification. | Liposomal formulations of other anticancer drugs are well-established. Cationic liposomes have been used to deliver siRNA targeting Cyclin D1. researchgate.netrsc.org |
| Polymeric Nanoparticles | High stability, controlled release kinetics, tunable properties. | Can be formulated from various polymers (e.g., PLGA) to achieve desired release profiles and have been used for other kinase inhibitors. oaepublish.com |
| Nanosuspensions | Increases the surface area of poorly soluble drugs, enhancing dissolution rate and bioavailability. | Onconova Therapeutics has developed nanosuspensions for other preclinical assets, suggesting applicability for compounds like Briciclib. onconova.com |
| Antibody-Drug Conjugates (ADCs) | Highly specific targeting of tumor cells, leading to reduced systemic toxicity. | While not a nanoparticle in the traditional sense, the principle of targeted delivery is paramount. ADCs targeting tumor-specific antigens could deliver a potent payload derived from a Briciclib-like molecule. rsc.org |
Advanced Preclinical Pharmacokinetic and Pharmacodynamic Modeling
Advanced preclinical modeling is critical for understanding and predicting a drug's behavior, optimizing dosing regimens, and facilitating the translation from animal models to human clinical trials. aacrjournals.orgcatapult.org.uk For Briciclib, the application of sophisticated pharmacokinetic (PK) and pharmacodynamic (PD) models could fill significant knowledge gaps and potentially guide the future development of analogous compounds.
Semi-mechanistic PK/PD models have been successfully applied to other inhibitors of the Cyclin D/CDK4/6 pathway. aacrjournals.org For example, a model for the CDK4/6 inhibitor LY2835219 connected drug concentrations to the phosphorylation of the Retinoblastoma protein (Rb), cell-cycle arrest biomarkers, and subsequent tumor growth inhibition. aacrjournals.org This type of model provides mechanistic insight into the drug's action and helps define the plasma concentrations required to achieve a durable biological effect. aacrjournals.org Applying a similar model to Briciclib could quantify the relationship between its plasma levels, the modulation of Cyclin D1 and eIF4E activity, and the ultimate antitumor response.
Physiologically-based pharmacokinetic (PBPK) modeling is another powerful tool that can simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in various species, including humans, based on its in vitro properties. nih.govresearchgate.net PBPK models have been developed for several CDK4/6 inhibitors to compare their penetration into the central nervous system and to refine dosing regimens. nih.gov Such a model for Briciclib could predict its human PK profile, identify potential drug-drug interactions, and explore the impact of different formulations, such as nanoparticles, on its distribution. nih.gov Given that the clinical development of Briciclib was discontinued, insights from advanced PK/PD modeling could be invaluable for designing next-generation Cyclin D1 or eIF4E inhibitors with improved clinical potential. onconova.com
Table 2: Key Components of a Hypothetical Preclinical PK/PD Model for this compound
| Model Component | Key Parameters | Desired Output / Application |
|---|---|---|
| Pharmacokinetic (PK) Model | Absorption rate, clearance, volume of distribution, tissue partitioning. | Prediction of Briciclib concentration over time in plasma and key tissues (e.g., tumor). catapult.org.uk |
| Pharmacodynamic (PD) Biomarker Model | IC50 for Cyclin D1/eIF4E inhibition, protein synthesis/degradation rates. | Quantitative link between Briciclib concentration and the modulation of its molecular targets (e.g., p-Rb levels). aacrjournals.org |
| Tumor Growth Inhibition Model | Cell proliferation rate, cell death rate, drug effect parameters (Emax, EC50). | Simulation of tumor response to various Briciclib dosing schedules and prediction of efficacy. aacrjournals.org |
| PBPK Extension | In vitro metabolism data (CYP enzymes), plasma protein binding, physicochemical properties. | Extrapolation of preclinical data to predict human pharmacokinetics and inform potential first-in-human trial designs. nih.govnih.gov |
Q & A
Basic Research Questions
Q. How can I formulate a focused research question to investigate Briciclib sodium’s molecular mechanisms?
- Methodological Answer : Use frameworks like PICOT (Population/Problem, Intervention, Comparison, Outcome, Time) to structure the question. For example: "In cancer cell lines (P), how does this compound (I) compared to standard CDK inhibitors (C) affect apoptosis rates (O) over 72-hour exposure (T)?" . Validate feasibility using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with resource availability and ethical guidelines .
Q. What experimental design considerations are critical for assessing this compound’s pharmacokinetics in preclinical models?
- Methodological Answer : Define control groups (e.g., vehicle-only and positive controls), dosage ranges (based on prior toxicity studies), and biological models (e.g., murine vs. humanized systems). Use longitudinal sampling to track plasma concentration-time profiles and employ LC-MS/MS for metabolite quantification. Ensure replication (n ≥ 3) to account for biological variability .
Q. How should I conduct a systematic literature review to identify gaps in this compound research?
- Methodological Answer : Use databases like PubMed, EMBASE, and Web of Science with keywords "this compound," "CDK inhibitors," and "kinase selectivity." Apply inclusion/exclusion criteria (e.g., peer-reviewed studies from 2015–2025) and tools like PRISMA flowcharts to document screening. Highlight contradictions (e.g., conflicting IC50 values across studies) as opportunities for hypothesis generation .
Advanced Research Questions
Q. How can I resolve contradictions in reported efficacy of this compound across different cancer cell lines?
- Methodological Answer : Perform meta-analysis of published IC50 values, stratifying data by cell type (e.g., hematologic vs. solid tumors), culture conditions (e.g., hypoxia vs. normoxia), and assay methodologies (e.g., MTT vs. flow cytometry). Use ANOVA or mixed-effects models to identify confounding variables. Validate findings with orthogonal assays (e.g., Western blotting for CDK target engagement) .
Q. What statistical approaches are robust for analyzing dose-response data in this compound studies?
- Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic curves) to calculate EC50/IC50 values. Use tools like GraphPad Prism or R packages (drc, nlme) for curve fitting. For multi-group comparisons, employ ANCOVA to adjust for baseline variability. Report 95% confidence intervals and p-values with Bonferroni correction for multiple comparisons .
Q. How do I optimize in vitro protocols to account for this compound’s stability limitations?
- Methodological Answer : Conduct stability assays under varying conditions (pH, temperature, solvent composition) using HPLC-UV. For cell-based assays, pre-test solubility in DMSO/PBS mixtures and confirm compound integrity via mass spectrometry post-incubation. Include stability controls in each experiment to validate exposure conditions .
Q. What strategies are effective for designing longitudinal studies on this compound’s chronic toxicity?
- Methodological Answer : Define endpoints (e.g., organ weight, histopathology, serum biomarkers) and sampling intervals (e.g., weeks 4, 8, 12). Use staggered dosing cohorts to distinguish acute vs. cumulative effects. Incorporate sentinel animals for interim analysis. Reference OECD Guidelines 452 for chronic toxicity testing frameworks .
Q. How can I design comparative studies between this compound and its structural analogs?
- Methodological Answer : Perform SAR (Structure-Activity Relationship) analysis using molecular docking (e.g., AutoDock Vina) and in vitro kinase profiling. Standardize assays (e.g., ATP concentration, incubation time) to minimize inter-study variability. Use principal component analysis (PCA) to cluster analogs based on efficacy/toxicity profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
